molecular formula C6H10O B3424524 1-Ethylcyclopropane-1-carbaldehyde CAS No. 35358-40-8

1-Ethylcyclopropane-1-carbaldehyde

Cat. No.: B3424524
CAS No.: 35358-40-8
M. Wt: 98.14 g/mol
InChI Key: QNAJNOKTSIAJIL-UHFFFAOYSA-N
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Description

1-Ethylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with an ethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using a carbene precursor. For instance, the reaction of ethyl diazoacetate with an alkene under the influence of a transition metal catalyst can yield the desired cyclopropane derivative . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Acidic or basic catalysts

Major Products Formed

    Oxidation: 1-Ethylcyclopropane-1-carboxylic acid

    Reduction: 1-Ethylcyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-Ethylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. The cyclopropane ring’s strained nature makes it reactive towards electrophiles and nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

1-Ethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:

    Cyclopropane: The simplest cyclopropane compound, lacking substituents.

    Cyclopropanecarbaldehyde: Similar structure but without the ethyl group.

    1-Methylcyclopropane-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

Properties

IUPAC Name

1-ethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAJNOKTSIAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35358-40-8
Record name 1-ethylcyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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